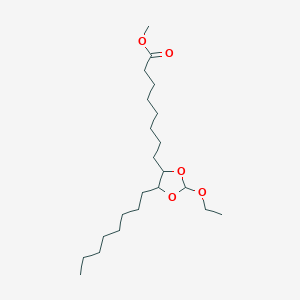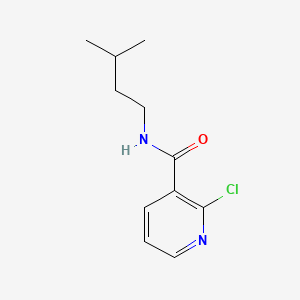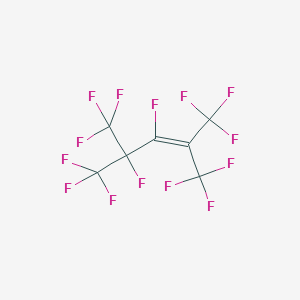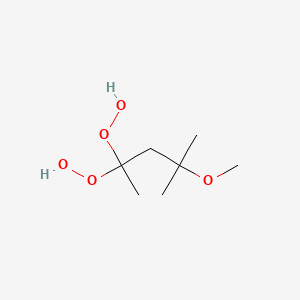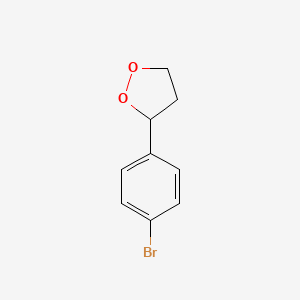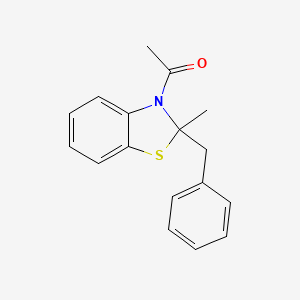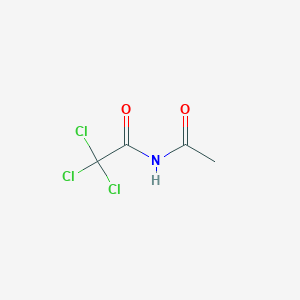
Chloral acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloral acetamide, also known as 2-chloroacetamide, is a chlorinated organic compound with the molecular formula ClCH₂CONH₂. It is a colorless solid, although older samples may appear yellow. This compound has a characteristic odor and is readily soluble in water . This compound is used in various applications, including as an herbicide, preservative, and in the manufacturing of pharmaceuticals .
Preparation Methods
Chloral acetamide can be synthesized through several methods:
Ammonolysis of Esters of Chloroacetic Acid: This method involves the reaction of ethyl chloroacetate or methyl chloroacetate with cold aqueous ammonia solutions.
Reaction with Chloroacetyl Chloride and Dry Ammonia Gas: This method involves the reaction of chloroacetyl chloride with dry ammonia gas.
Chemical Reactions Analysis
Chloral acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: this compound can react with nucleophiles, such as amines, to form substituted amides.
Oxidation and Reduction:
Hydrolysis: This compound can undergo hydrolysis to form chloroacetic acid and ammonia.
Scientific Research Applications
Chloral acetamide has several scientific research applications:
Mechanism of Action
Chloral acetamide exerts its effects through several mechanisms:
Inhibition of Lipid and Isoprenoid Biosynthesis: The compound inhibits the synthesis of lipids and isoprenoids, which are essential for cell membrane integrity and function.
Glutathione Conjugation: This compound is detoxified in plants by conjugation with glutathione, a process that helps protect cells from oxidative damage.
Binding to Enzymes and Coenzymes: The compound can bind covalently to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-SH) groups, thereby inhibiting their function.
Comparison with Similar Compounds
Chloral acetamide can be compared with other similar compounds, such as:
Fluoroacetamide: Similar in structure but contains a fluorine atom instead of chlorine.
Bromoacetamide: Contains a bromine atom instead of chlorine.
Iodoacetamide: Contains an iodine atom instead of chlorine.
Chloroacetic Acid: The parent acid of this compound.
Acetamide: The non-chlorinated version of this compound.
This compound is unique due to its specific reactivity and applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
63937-20-2 |
|---|---|
Molecular Formula |
C4H4Cl3NO2 |
Molecular Weight |
204.43 g/mol |
IUPAC Name |
N-acetyl-2,2,2-trichloroacetamide |
InChI |
InChI=1S/C4H4Cl3NO2/c1-2(9)8-3(10)4(5,6)7/h1H3,(H,8,9,10) |
InChI Key |
OWRBSEOYAHISRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzamide, 5-chloro-2-methoxy-N-[2-(4-methylphenyl)ethyl]-](/img/structure/B14486878.png)
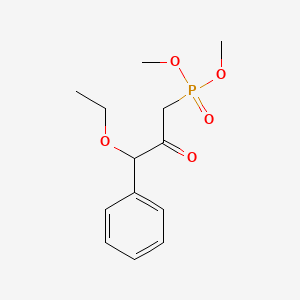
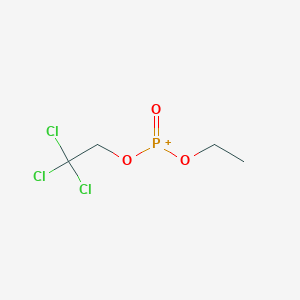
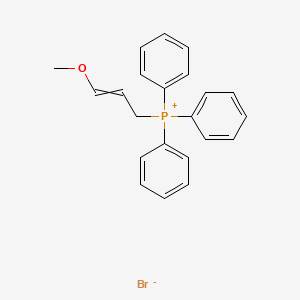

![5-Methyl-4H-furo[2,3-b][1]benzopyran-4-one](/img/structure/B14486903.png)

